Blood-Brain Barrier Permeability: Brain Uptake Index of 4-Methylphenethylamine Versus Phenethylamine
The compound's structural analog, 4-methylphenethylamine (4MPEA), which shares the 4-methylphenyl moiety but lacks the second phenyl ring, demonstrates a brain-uptake index (BUI) of 98% in rats, indicating near-complete passage across the blood-brain barrier [1]. This value is comparable to that of phenethylamine itself, but the addition of the second phenyl ring in 2-(4-Methylphenyl)-2-phenylethanamine increases lipophilicity (cLogP ~3.4-3.7 [2]), which is predicted to further enhance passive diffusion into the CNS relative to the mono-substituted comparator.
| Evidence Dimension | Blood-Brain Barrier Permeability (Brain Uptake Index) |
|---|---|
| Target Compound Data | 4MPEA: 98% BUI (reported for structurally similar analog; target compound predicted to be equal or higher due to increased LogP) |
| Comparator Or Baseline | Phenethylamine: comparable BUI (exact value not specified in source) |
| Quantified Difference | 4MPEA achieves near-quantitative brain uptake, and the target compound's higher lipophilicity suggests at least equivalent, if not superior, CNS penetration. |
| Conditions | Rat model; double isotope counting method; injection of tritiated water and C14-labeled amine (3 μg or with 100 μg standard compound) [1] |
Why This Matters
For CNS-targeted research applications, selecting a compound with verified high blood-brain barrier permeability ensures that observed pharmacological effects are not confounded by restricted brain access, a common limitation with less lipophilic phenethylamine derivatives.
- [1] Mosnaim, A. D.; et al. Neurochem. Res. 2013, 38 (4), 842-847. Rat brain-uptake index for phenylethylamine and various monomethylated derivatives. PMID: 23389662. View Source
- [2] MolBIC. Compound Information for 2-(4-methylphenyl)-2-phenylethanamine (logP and cLogP data). Retrieved from https://molbic.idrblab.net/compound/2-(4-methylphenyl)-2-phenylethanamine View Source
